ethyl (2S)-2-methyl-3-oxo-pentanoate
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Overview
Description
Ethyl (2S)-2-methyl-3-oxo-pentanoate is an organic compound that belongs to the class of esters. It is characterized by its molecular structure, which includes an ethyl group attached to a (2S)-2-methyl-3-oxo-pentanoate moiety. This compound is of significant interest in various fields of chemistry and industry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (2S)-2-methyl-3-oxo-pentanoate can be synthesized through several methods. One common approach involves the esterification of (2S)-2-methyl-3-oxo-pentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production scale.
Chemical Reactions Analysis
Types of Reactions: Ethyl (2S)-2-methyl-3-oxo-pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products:
Oxidation: Formation of (2S)-2-methyl-3-oxo-pentanoic acid.
Reduction: Formation of (2S)-2-methyl-3-hydroxy-pentanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl (2S)-2-methyl-3-oxo-pentanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound serves as a substrate in enzymatic studies, particularly involving esterases and oxidoreductases.
Medicine: It is explored for its potential in drug development, especially in the synthesis of chiral drugs.
Industry: The compound is utilized in the production of flavors, fragrances, and fine chemicals.
Mechanism of Action
The mechanism of action of ethyl (2S)-2-methyl-3-oxo-pentanoate involves its interaction with specific molecular targets. In enzymatic reactions, the compound acts as a substrate, undergoing hydrolysis or reduction. The keto group plays a crucial role in these reactions, facilitating the formation of intermediates that lead to the final products.
Comparison with Similar Compounds
Ethyl (2S)-2-methyl-3-hydroxy-pentanoate: Similar structure but with a hydroxyl group instead of a keto group.
Methyl (2S)-2-methyl-3-oxo-pentanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness: this compound is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and applications compared to its analogs. The presence of the keto group and the (2S) configuration make it particularly valuable in asymmetric synthesis and chiral drug development.
Properties
IUPAC Name |
ethyl (2S)-2-methyl-3-oxopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-7(9)6(3)8(10)11-5-2/h6H,4-5H2,1-3H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZUMIRYUCTIGL-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[C@H](C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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